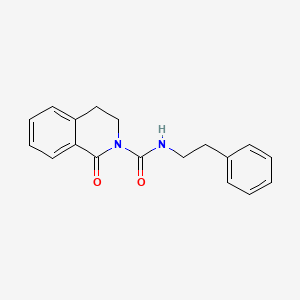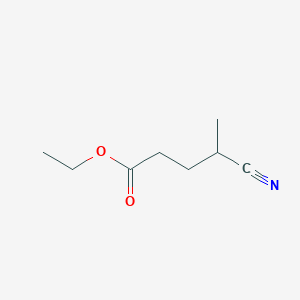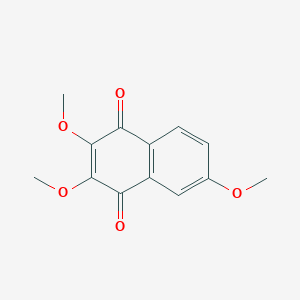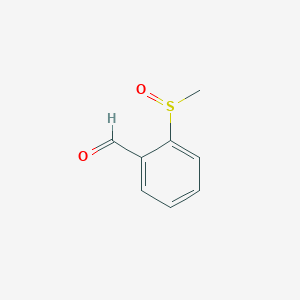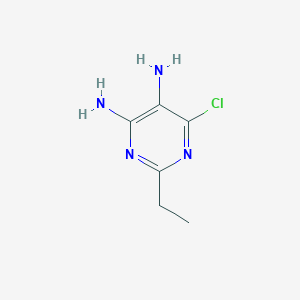
2-phenyl-1H-indol-6-ol
Übersicht
Beschreibung
2-Phenyl-1H-indol-6-ol, also known as 1H-Indole, 2-phenyl-, is an organic compound with the molecular formula C14H11N . It is the parent structure of a group of nonsteroidal selective estrogen receptor modulators (SERMs) that includes zindoxifene, bazedoxifene, and pipendoxifene .
Synthesis Analysis
The synthesis of indole derivatives, including 2-phenyl-1H-indol-6-ol, has been a central theme in organic synthesis due to their importance in biological chemistry . Various methods have been developed for the construction of this heteroaromatic ring . The Fischer indole synthesis is one of the most common methods used for the synthesis of indole derivatives .Molecular Structure Analysis
The molecular structure of 2-phenyl-1H-indol-6-ol can be viewed as a 2D Mol file or as a computed 3D SD file . The molecule consists of a benzene ring fused to a pyrrole ring, forming the indole structure, with a phenyl group attached at the 2-position .Chemical Reactions Analysis
Indole derivatives, including 2-phenyl-1H-indol-6-ol, exhibit a wide range of chemical reactions. They are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . Various synthetic methods have been developed to construct the indole ring, involving annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality .Physical And Chemical Properties Analysis
2-Phenyl-1H-indol-6-ol has a molecular weight of 193.2438 . More detailed physical and chemical properties would require specific experimental data not available in the current search results.Wissenschaftliche Forschungsanwendungen
Solubility and Thermodynamic Modeling
2-Phenyl-1H-indole has been studied for its solubility in various organic solvents. The research focused on its behavior at different temperatures, revealing that its solubility increases with temperature. This property is significant for its use in organic syntheses. Differential scanning calorimetry was used to measure its melting point and fusion enthalpy, providing valuable data for thermodynamic modeling with equations like the modified Apelblat equation (Liu, Chen, An, & Li, 2020).
Synthesis and Biological Evaluation
Indole derivatives, including 2-phenyl-1H-indoles, have shown a wide range of biological activities. Research has been conducted to synthesize these compounds using clayzic catalyst and evaluate their anti-inflammatory, antioxidant, and antimicrobial activities. The findings indicated that certain compounds exhibit significant biological activities, which is crucial for pharmaceutical applications (Sravanthi, Rani, & Manju, 2015).
Gold-Catalyzed Cycloisomerizations
Another application involves gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols to produce 1H-indole-2-carbaldehydes. This process is efficient for various substrates, yielding products with high efficiency. The study provides insights into the activation and transformation mechanisms involved in the synthesis of indole derivatives (Kothandaraman, Mothe, Toh, & Chan, 2011).
Palladium-Catalyzed Cycloaminocarbonylation
Research on 2-phenyl-1H-indol-6-ol derivatives includes the development of methods for preparing 6H-isoindolo[2,1-a]indol-6-ones through palladium-catalyzed intramolecular cycloaminocarbonylation. These compounds are essential in natural and pharmacologically active compounds, demonstrating the versatility of 2-phenyl-1H-indol-6-ol derivatives in synthetic chemistry (Liu, Lai, Zhang, & Zhou, 2017).
Fluorescent Complexes with DNA
A study involving derivatives of 2-phenyl-indole, such as DCI, explored their binding to DNA. These compounds were found to intercalate into the DNA double helix, influencing the optical and fluorescent properties of the DNA complexes. This research is significant for understanding the interaction of indole derivatives with genetic material and their potential use in biological imaging and diagnostics (Kapuściński & Skoczylas, 1978).
Inherently Fluorescent Ligands for Estrogen Receptor
2,3-Bis(4-hydroxyphenyl)indole derivatives have been synthesized as fluorescent ligands for the estrogen receptor. These compounds exhibit intense long-wavelength fluorescent emission and have shown good binding affinities to the estrogen receptor. This makes them suitable for use as fluorescent probes in cellular studies, particularly for detecting estrogen receptors (Koulocheri & Haroutounian, 2001).
Radical Cation Reactions
The reactivity of radical cations generated from 2-phenyl-1H-indole has been investigated, particularly in reactions with various aromatic amines under anodic oxidation. This study provides insights into the electron transfer processes and the formation of new indole derivatives, which are relevant in organic synthesis and electrochemical applications (Greci, Tommasi, Astolfi, Petrucci, Marrosu, Trazza, Sgarabotto, & Righi, 2000).
Antifungal Agent Design
Research has been conducted on the design and synthesis of 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, with potent antifungal activities against strains like Candida albicans. This highlights the role of indole derivatives in developing new antifungal agents (Guillon, Giraud, Logé, Le Borgne, Picot, Pagniez, & Le Pape, 2009).
Wirkmechanismus
Zukünftige Richtungen
Indole derivatives, including 2-phenyl-1H-indol-6-ol, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The development of new synthetic methods and the exploration of their biological activities continue to be areas of active research .
Eigenschaften
IUPAC Name |
2-phenyl-1H-indol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-12-7-6-11-8-13(15-14(11)9-12)10-4-2-1-3-5-10/h1-9,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNPAIWYDKHYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604940 | |
| Record name | 2-Phenyl-1H-indol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-1H-indol-6-ol | |
CAS RN |
62613-58-5 | |
| Record name | 2-Phenyl-1H-indol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



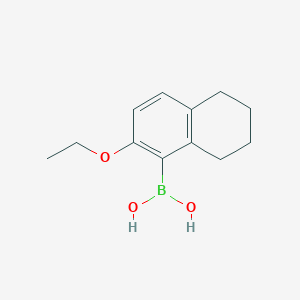
![Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate](/img/structure/B3054886.png)

![Heptanoic acid, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester](/img/structure/B3054890.png)
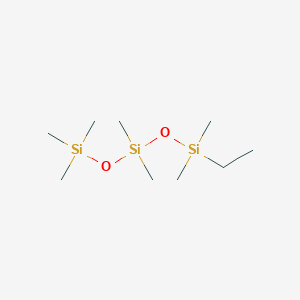

![1-Oxaspiro[5.5]undec-2-en-4-one](/img/structure/B3054896.png)

